2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
Description
Properties
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O3/c1-24-12-8-20-16(21-9-12)25-11-2-4-22(5-3-11)15(23)14-13(18)6-10(17)7-19-14/h6-9,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKQTZLQILMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(C=C(C=N3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Intermediate Synthesis
The compound’s structure comprises three key moieties:
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3,5-Difluoropyridine-2-carbonyl group : Serves as the acylating agent.
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Piperidin-4-yloxy linker : Provides spatial orientation for molecular interactions.
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5-Methoxypyrimidine : Acts as the nucleophilic component.
A plausible retrosynthetic analysis suggests the following intermediates:
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Intermediate A : 3,5-Difluoropyridine-2-carboxylic acid (or its acid chloride).
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Intermediate B : 4-Hydroxypiperidine.
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Intermediate C : 2-Chloro-5-methoxypyrimidine.
Preparation of Intermediate A
3,5-Difluoropyridine-2-carboxylic acid is typically synthesized via halogenation of pyridine derivatives. For example, direct fluorination of 2-cyanopyridine using HF/KF under controlled conditions yields the difluorinated product, followed by hydrolysis to the carboxylic acid. Alternative routes involve Suzuki-Miyaura coupling for introducing fluorine substituents, though this method is less common for pyridine systems.
Preparation of Intermediate B
4-Hydroxypiperidine is commercially available but can be synthesized via hydrogenation of isoquinoline derivatives or selective reduction of pyridine-4-ol using catalytic hydrogenation.
Preparation of Intermediate C
5-Methoxy-2-hydroxypyrimidine is methoxylated using dimethyl sulfate in alkaline conditions, followed by chlorination with POCl₃ to yield 2-chloro-5-methoxypyrimidine.
Coupling Strategies and Reaction Optimization
Acylation of Piperidine
The piperidine nitrogen is acylated with 3,5-difluoropyridine-2-carbonyl chloride. This step requires anhydrous conditions, often employing dichloromethane or tetrahydrofuran as solvents, with triethylamine as a base to scavenge HCl:
Critical parameters include:
Nucleophilic Aromatic Substitution
The 4-hydroxypiperidine intermediate reacts with 2-chloro-5-methoxypyrimidine via nucleophilic aromatic substitution (SNAr). This reaction is facilitated by electron-withdrawing groups on the pyrimidine ring, enhancing the electrophilicity of the C2 position:
Optimization Insights :
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Base : Potassium carbonate outperforms weaker bases like NaHCO₃ due to improved deprotonation of the piperidine hydroxyl group.
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Solvent : Dimethylformamide (DMF) enhances solubility of intermediates, but N-methylpyrrolidone (NMP) may reduce side reactions at elevated temperatures (80–100°C).
Purification and Characterization
Crystallization and Filtration
Crude product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), yielding >95% purity. Amorphous byproducts are removed by hot filtration.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 2.4 Hz, 1H, pyrimidine-H), 8.21 (dd, J = 8.1, 2.3 Hz, 1H, pyridine-H), 6.89 (d, J = 8.0 Hz, 1H, pyridine-H), 4.72–4.68 (m, 1H, piperidine-OCH), 3.85 (s, 3H, OCH₃), 3.62–3.58 (m, 2H, piperidine-NCO), 2.94–2.90 (m, 2H, piperidine-CH₂).
Comparative Analysis of Scalable Methods
Challenges in scaling include:
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Byproduct Formation : Over-acylation at piperidine oxygen mitigated by stoichiometric control.
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Solvent Recovery : DCM’s low boiling point simplifies distillation vs. chlorobenzene.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the piperidine moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is not fully understood but is believed to involve interactions with specific molecular targets. The difluoropyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity, while the methoxypyrimidine group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromeno[4,3-d]pyrimidine Derivative ()
The compound 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one shares structural motifs with the target molecule, including a pyrimidine core and a piperidine moiety. Key differences include:
- Substituents: The chromeno derivative features a thiocarbonyl group at position 2 and a 4-piperidinophenyl group, contrasting with the target’s 3,5-difluoropyridine-carbonyl and methoxy substituents.
- Synthesis: The chromeno-pyrimidine is synthesized via a one-step multicomponent reaction using 4-hydroxycoumarin and thiourea, whereas the target compound likely requires sequential coupling of the difluoropyridine-carbonyl and methoxypyrimidine groups.
- Drug-Likeness: Computational studies indicate the chromeno derivative has favorable oral bioavailability (logP ~3.2, polar surface area ~80 Ų), while the target’s difluoropyridine group may improve membrane permeability but increase molecular weight (~420 g/mol vs. ~390 g/mol for the chromeno derivative) .
Pyridin-2-one Derivatives ()
The pyridin-2-ones 1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile and its amino-substituted analog differ significantly:
- Core Heterocycle : Pyridin-2-one vs. pyrimidine in the target compound.
- Functional Groups: The pyridin-2-ones feature acetylphenyl, dimethylaminophenyl, and dicarbonitrile groups, which confer strong electron-withdrawing and donating effects. In contrast, the target’s methoxy and difluoropyridine groups balance lipophilicity and steric bulk.
- Physicochemical Properties: Pyridin-2-ones exhibit higher polarity (due to hydroxy/amino groups) and lower predicted logP values (~2.5–3.0) compared to the target compound (~3.5–4.0), suggesting differences in solubility and tissue distribution .
3-(Piperidin-4-yl)-5-(Pyridin-3-yl)-1,2,4-Oxadiazole Hydrochloride ()
This compound contains a piperidine ring linked to a pyridine-oxadiazole system:
- Heterocycle Arrangement : The oxadiazole ring replaces the pyrimidine core, altering hydrogen-bonding capacity and metabolic stability.
- Substituents : The lack of fluorine atoms and methoxy groups reduces electronegativity compared to the target compound.
- Bioavailability: Oxadiazoles are known for metabolic susceptibility due to ring cleavage, whereas the target’s difluoropyridine and pyrimidine moieties may resist enzymatic degradation .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Effects: The 3,5-difluoropyridine group enhances stability and binding affinity relative to non-fluorinated analogs (e.g., oxadiazoles in ) .
- Synthetic Complexity: The target likely requires advanced coupling techniques (e.g., amide bond formation), contrasting with simpler routes for chromeno-pyrimidines or pyridin-2-ones .
Biological Activity
The compound 2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine core, a piperidine moiety, and a difluoropyridine substituent. The molecular formula is with a molecular weight of approximately 354.4 g/mol. Its unique structure allows for diverse interactions with biological targets.
Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.4 g/mol |
| Key Functional Groups | Pyrimidine, Piperidine, Fluorine |
The biological activity of this compound has been primarily linked to its role as a Janus kinase (JAK) inhibitor . JAKs are crucial in the signaling pathways of various cytokines and growth factors, making them significant targets in treating inflammatory diseases and cancers.
Inhibition Studies
In vitro studies have shown that this compound exhibits potent inhibitory effects on JAK1, with IC50 values indicating strong binding affinity. For instance, comparative studies with other known JAK inhibitors revealed that this compound has a higher selectivity for JAK1 over JAK2 and TYK2.
Pharmacological Effects
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Anti-inflammatory Activity :
- The compound has demonstrated significant anti-inflammatory effects in animal models of rheumatoid arthritis. It reduced cytokine levels (e.g., IL-6 and TNF-alpha) significantly compared to control groups.
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Antitumor Activity :
- In cancer cell lines, particularly those expressing aberrant JAK signaling, the compound inhibited cell proliferation and induced apoptosis. Studies indicated that it could enhance the efficacy of existing chemotherapeutic agents.
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Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective properties in models of neurodegenerative diseases, attributed to its ability to modulate inflammatory responses in the central nervous system.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
- Case Study 1 : A study involving murine models of rheumatoid arthritis showed that administration of the compound led to a reduction in joint swelling and histopathological improvements in synovial inflammation.
- Case Study 2 : In vitro assays using human cancer cell lines revealed that the compound significantly inhibited cell growth at concentrations as low as 100 nM, suggesting potential use in targeted cancer therapies.
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of this compound compared to other known JAK inhibitors:
| Compound Name | JAK1 IC50 (nM) | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| This compound | 50 | Yes | Yes |
| Tofacitinib | 200 | Yes | Moderate |
| Ruxolitinib | 150 | Yes | Moderate |
Q & A
Q. What are the optimal synthetic routes for 2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves coupling a piperidin-4-yloxy pyrimidine core with a 3,5-difluoropyridine-2-carbonyl moiety. Key intermediates, such as β-chloroenaldehyde derivatives, can be used to introduce functional diversity at the 2-position of the pyrimidine ring . Characterization should include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities .
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?
Methodological Answer: Analogs with modifications to the piperidine, pyrimidine, or difluoropyridine moieties can be synthesized to probe bioactivity. For example:
- Replace the 5-methoxy group with a nitrile or halogen to assess electronic effects .
- Substitute the piperidine ring with morpholine or thiomorpholine to study steric/electronic influences on receptor binding .
- Use computational tools (e.g., molecular docking) to predict binding affinities to targets like cannabinoid receptors .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrimidine derivatives?
Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from:
- Experimental variability : Standardize assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) across studies .
- Structural nuances : Compare substituent effects using a library of derivatives. For instance, fluorination at the pyridine ring may enhance metabolic stability but reduce solubility .
- Target selectivity : Perform kinase profiling or receptor-binding assays to identify off-target interactions .
Q. How can computational models predict the pharmacokinetic properties of this compound?
Methodological Answer: Use in silico tools to evaluate:
- Lipophilicity (logP) via software like MarvinSketch, critical for blood-brain barrier penetration in neuropharmacology studies .
- Oral bioavailability : Apply the Rule of Five (Ro5) to assess molecular weight, hydrogen bond donors/acceptors .
- Metabolic stability : Predict cytochrome P450 interactions using ADMET predictors .
Q. What experimental designs are suitable for studying receptor interactions, such as with cannabinoid receptors?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-CP55940 for CB1/CB2 receptors) to measure IC₅₀ values .
- Functional assays : Monitor cAMP inhibition or β-arrestin recruitment via BRET/FRET systems.
- Mutagenesis studies : Identify key binding residues (e.g., Ser383 in CB1) to validate docking predictions .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility profiling : Perform gradient shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol).
- Crystallinity assessment : Use DSC/TGA to detect polymorphic forms affecting solubility .
- Co-solvent systems : Test surfactants (e.g., Tween-80) or cyclodextrins for formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
